molecular formula C19H22N4O4S B3504888 2-(3,4-DIETHOXYBENZYL)-5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE

2-(3,4-DIETHOXYBENZYL)-5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE

Cat. No.: B3504888
M. Wt: 402.5 g/mol
InChI Key: HJUZZRRXAKVBTR-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.

Properties

IUPAC Name

2-[(3,4-diethoxyphenyl)methyl]-5-(4-methylsulfonylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-4-26-17-11-6-14(12-18(17)27-5-2)13-23-21-19(20-22-23)15-7-9-16(10-8-15)28(3,24)25/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUZZRRXAKVBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-diethoxybenzyl chloride, is reacted with sodium azide to form 3,4-diethoxybenzyl azide.

    Cyclization: The benzyl azide is then subjected to cyclization under acidic conditions to form the tetrazole ring.

    Substitution: The tetrazole intermediate is reacted with 4-(methylsulfonyl)phenylboronic acid under Suzuki coupling conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methylthio derivatives.

    Substitution: Formation of various substituted tetrazoles.

Scientific Research Applications

2-(3,4-Diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(3,4-diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)benzimidazoles: These compounds also exhibit anti-inflammatory properties and are used as selective cyclooxygenase-2 inhibitors.

    3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one: This compound is a potent cyclooxygenase-2 inhibitor with high selectivity.

Uniqueness

2-(3,4-Diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of diethoxybenzyl and methylsulfonylphenyl groups further enhances its pharmacological potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-DIETHOXYBENZYL)-5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE
Reactant of Route 2
Reactant of Route 2
2-(3,4-DIETHOXYBENZYL)-5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE

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